3-hydroxy-4-[(4-methoxyphenyl)carbonyl]-5-[4-(propan-2-yl)phenyl]-1-(pyridin-2-yl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound with a unique structure that includes a pyrrole ring, a pyridine ring, and various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds, followed by their coupling and cyclization under specific conditions. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Chemical Reactions Analysis
Types of Reactions
3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE can undergo various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, solvents, and catalysts. The reaction conditions, such as temperature, pressure, and time, are carefully controlled to ensure the desired product is obtained with high selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE include other pyrrole and pyridine derivatives with similar structural features . Examples include:
- 3-(PYRIDIN-2-YL)TRIIMIDAZOTRIAZINE
- TRIS(4-(PYRIDIN-4-YL)PHENYL)AMINE
Uniqueness
The uniqueness of 3-HYDROXY-4-(4-METHOXYBENZOYL)-5-[4-(PROPAN-2-YL)PHENYL]-1-(PYRIDIN-2-YL)-2,5-DIHYDRO-1H-PYRROL-2-ONE lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C26H24N2O4 |
---|---|
Molecular Weight |
428.5 g/mol |
IUPAC Name |
(4E)-4-[hydroxy-(4-methoxyphenyl)methylidene]-5-(4-propan-2-ylphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione |
InChI |
InChI=1S/C26H24N2O4/c1-16(2)17-7-9-18(10-8-17)23-22(24(29)19-11-13-20(32-3)14-12-19)25(30)26(31)28(23)21-6-4-5-15-27-21/h4-16,23,29H,1-3H3/b24-22+ |
InChI Key |
ISWQBGPKNPZJIW-ZNTNEXAZSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)OC)\O)/C(=O)C(=O)N2C4=CC=CC=N4 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)OC)O)C(=O)C(=O)N2C4=CC=CC=N4 |
Origin of Product |
United States |
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